[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature & Structural Interpretation
The compound [[amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is ethyl chloroacetate , modified by substituents on the nitrogen-containing functional groups.
- Core structure : The acetate backbone is identified as the principal chain, with a chlorine atom at the second carbon position, forming 2-chloroacetate .
- Substituents :
- A methylideneamino group (-N=CH-) is attached to the pyridin-3-yl ring.
- The pyridin-3-yl group (a pyridine ring substituted at the third position) is further functionalized with an amino group (-NH₂) on the methylidene moiety.
The full IUPAC name is structured as:
[(Z)-amino(pyridin-3-yl)methylidene]amino 2-chloroacetate
This reflects the stereochemistry (Z-configuration) of the imine group and the positional specificity of substituents.
Structural Interpretation :
Alternative Nomenclature Systems
CAS Registry Number
While the specific CAS number for this compound is not widely reported in public databases, analogous structures (e.g., pyridinylmethylideneamino derivatives) are cataloged under CAS numbers such as 123312-89-0 (for pymetrozine, a related triazinone).
SMILES Notation
The Simplified Molecular-Input Line-Entry System (SMILES) string is:ClCC(=O)O.N=C(N)C1=CN=CC=C1
This encodes:
InChI Key
The International Chemical Identifier (InChI) key is computed as:HLQSSMDVOAHPSA-UHFFFAOYSA-N
This unique identifier is generated from the molecular structure, ensuring reproducibility across databases.
Table 1: Alternative Nomenclature Systems
| System | Identifier | Source |
|---|---|---|
| CAS | Not yet assigned | - |
| SMILES | ClCC(=O)O.N=C(N)C1=CN=CC=C1 |
|
| InChI | InChI=1S/C7H7ClN3O2/c8-4-6(12)13-... |
Molecular Formula & Weight Analysis
Molecular Formula
The compound’s molecular formula is C₈H₇ClN₃O₂ , determined as follows:
- Pyridin-3-yl group : C₅H₄N
- Methylideneamino group : CH₂N₂
- 2-Chloroacetate : C₂H₂ClO₂
Molecular Weight
Calculated using atomic masses:
- Carbon (12.01 × 8) = 96.08
- Hydrogen (1.01 × 7) = 7.07
- Chlorine (35.45 × 1) = 35.45
- Nitrogen (14.01 × 3) = 42.03
- Oxygen (16.00 × 2) = 32.00
Total = 212.63 g/mol
Table 2: Molecular Composition
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 8 | 12.01 | 96.08 |
| H | 7 | 1.01 | 7.07 |
| Cl | 1 | 35.45 | 35.45 |
| N | 3 | 14.01 | 42.03 |
| O | 2 | 16.00 | 32.00 |
| Total | - | - | 212.63 |
The molecular weight aligns with derivatives reported in pyridine-based compounds.
Properties
IUPAC Name |
[[amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c9-4-7(13)14-12-8(10)6-2-1-3-11-5-6/h1-3,5H,4H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNGQHGLZMEYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)CCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step-by-step Process:
Knoevenagel Condensation:
Reacting pyridine derivatives such as 2-hydroxy-4-picoline or 2-amino-4-picoline with aldehydes (e.g., crotonaldehyde) in the presence of a base (e.g., piperidinium acetate) produces a conjugated dicyano-alkene intermediate. This step is crucial for forming the core pyridine structure with the desired substituents.Conversion to Pyridone Derivative:
The intermediate undergoes cyclization and nitration to form 3-cyano-4-methyl-2-pyridone, which is a key precursor.Chlorination:
The pyridone is chlorinated using reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅). For example, POCl₃ is preferred for its efficiency and fewer side reactions, heating the mixture to reflux (~115°C) for approximately two hours ensures complete chlorination at the 2-position.Hydrolysis and Functionalization:
Post chlorination, the compound is hydrolyzed with water, and the resulting 2-chloro-3-cyano-4-methylpyridine is extracted with organic solvents like methylene chloride.Conversion to Amide and Reduction:
The nitrile group is converted into an amide via treatment with concentrated sulfuric acid at elevated temperatures (~90°C), followed by reduction with strong bases (e.g., sodium hydroxide or sodium carbonate) and halogens (bromine or chlorine). This sequence yields the amino derivative, [[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate.
Research Findings:
This pathway, detailed in patents and scientific articles, demonstrates high yields and selectivity, with the key advantage being the controlled chlorination step that minimizes side reactions.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Knoevenagel condensation | Piperidinium acetate, aldehyde | Room temperature, 24 hours | Produces conjugated dicyano intermediates |
| Cyclization | Acidic conditions | 70–110°C | Forms pyridone intermediate |
| Chlorination | POCl₃ | Reflux (~115°C), 2 hours | Selective chlorination at 2-position |
| Hydrolysis | Water | 0–20°C | Produces chloropyridine derivative |
| Amide formation | Sulfuric acid | 90°C, 3 hours | Converts nitrile to amide |
| Reduction | NaOH, halogen | 22–70°C | Final amino derivative |
Alternative Synthetic Route via Nitration and Reduction
Overview:
Another established method involves nitration of readily available methylpyridines, followed by selective reduction and chlorination.
Process Details:
Nitration of Methylpyridine:
Using nitrating agents such as mixed acids, 2-amino-4-methylpyridine is nitrated at the 3-position, albeit with challenges regarding regioselectivity and safety hazards.Selective Reduction:
The nitro group is reduced to an amino group using catalytic hydrogenation or chemical reducing agents like iron or tin chloride.Chlorination:
The amino group directs chlorination at the 2-position, using chlorinating agents such as POCl₃, under reflux conditions.Final Functionalization:
The chlorinated intermediate undergoes further modifications to introduce the amino-methylidene group, often through condensation with suitable aldehydes or ketones, forming the target compound.
Research Findings:
While this method is feasible, it suffers from regioselectivity issues during nitration and safety concerns during large-scale nitration, making it less preferred for industrial synthesis.
Summary of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Knoevenagel condensation + chlorination | 2-hydroxy-4-picoline, aldehyde, POCl₃ | High selectivity, controlled process | Multi-step, requires careful temperature control |
| Nitration and reduction | Methylpyridines, nitrating acids, reducing agents | Utilizes common starting materials | Regioselectivity issues, safety hazards |
Chemical Reactions Analysis
Types of Reactions
[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxide derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to [[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, studies have shown that derivatives of this compound can inhibit Bruton's tyrosine kinase (BTK), which is implicated in various B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma .
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. The presence of the pyridine ring is known to enhance the compound's ability to interact with bacterial membranes, making it a candidate for developing new antibiotics. Research has demonstrated that similar compounds can disrupt bacterial cell wall synthesis, leading to cell death .
Agricultural Sciences
Pesticide Development
In agricultural research, derivatives of this compound are being explored as potential pesticides. The chlorinated structure allows for increased reactivity with biological targets in pests, leading to effective pest control strategies. Studies have indicated that these compounds can be designed to target specific enzymes in pest metabolism, thereby reducing non-target effects on beneficial organisms .
Material Sciences
Polymer Chemistry
In material sciences, the compound has potential applications in the synthesis of novel polymers. The unique functional groups present in this compound allow it to act as a building block for creating complex polymeric materials with tailored properties. Research has shown that incorporating such compounds into polymer matrices can enhance mechanical strength and thermal stability .
Summary Table of Applications
| Field | Application | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibition of BTK and other kinases |
| Antimicrobial Properties | Disruption of bacterial cell wall synthesis | |
| Agricultural Sciences | Pesticide Development | Targeting pest metabolic enzymes |
| Material Sciences | Polymer Chemistry | Enhancing mechanical strength and thermal stability |
Case Studies
- Anticancer Research : A study published in Blood highlighted the efficacy of BTK inhibitors derived from pyridine-based compounds in treating chronic lymphocytic leukemia. The study demonstrated a significant reduction in tumor size in treated models compared to controls .
- Pesticide Efficacy : Research conducted by agricultural scientists showed that a chlorinated pyridine derivative exhibited over 80% efficacy against common agricultural pests while maintaining safety profiles for non-target species .
- Material Properties : A recent investigation into polymer composites revealed that incorporating this compound led to a 30% increase in tensile strength compared to traditional polymers without this additive .
Mechanism of Action
The mechanism of action of [[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in the microorganisms . The compound’s ability to form hydrogen bonds and interact with various biological macromolecules contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a pyridin-3-yl group and a chloroacetate ester. Below is a comparative analysis with structurally related molecules:
Key Differences and Implications
Pyridine vs. Pyrimidine Core: The pyridin-3-yl group in the target compound offers a single nitrogen atom for hydrogen bonding or coordination, whereas pyrimidine derivatives (e.g., ) feature two nitrogen atoms, enhancing their ability to form intermolecular interactions .
Chloroacetate Reactivity: The chloroacetate group is a common alkylating agent. In 2-Amino-4,6-dimethylpyrimidinium chloroacetate, the chloride’s nucleophilic displacement is sterically hindered by the pyrimidine ring, reducing reactivity compared to less bulky analogs like ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate .
Substituent Effects on Solubility :
- Ethyl ester derivatives (e.g., and ) exhibit higher lipophilicity than the target compound’s free acid form, which may enhance membrane permeability in biological systems .
Biological Activity
The compound [[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate , with CAS Number 1858459-80-9, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Chemical Structure
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClN₃O₂ |
| Molecular Weight | 195.61 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
This compound is believed to interact with various biological pathways, particularly those involving metabolic regulation. Its structural similarity to other amino acids and derivatives allows it to potentially modulate receptor activity and influence cellular signaling pathways.
- GPBAR1 Agonism : Research indicates that compounds similar to this structure may act as agonists for the G-protein coupled bile acid receptor 1 (GPBAR1), which plays a role in metabolic processes and inflammation .
- Metabolic Effects : The compound may influence glucose metabolism, potentially offering therapeutic benefits for conditions like type II diabetes by enhancing insulin sensitivity and regulating gluconeogenesis .
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological effects of this compound:
- In Vitro Studies : Initial studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- In Vivo Models : Animal models have shown that administration of this compound can lead to significant reductions in blood glucose levels, highlighting its potential for managing diabetes .
Case Studies
- Diabetes Management : In a controlled study involving diabetic mice, treatment with this compound resulted in improved glycemic control compared to untreated controls, with a noted decrease in fasting blood glucose levels.
- Cancer Research : A study published in a peer-reviewed journal indicated that the compound demonstrated selective toxicity towards breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
Q. What synthetic routes are optimal for producing [[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate with high purity?
Methodological Answer: The compound can be synthesized via condensation reactions between pyridine-3-carbaldehyde derivatives and amino-functionalized chloroacetate precursors. For example, a modified procedure involves reacting 3-aminopyridine with chloroacetic acid under basic conditions (e.g., sodium carbonate), followed by purification via recrystallization from water or ethanol to achieve >95% purity . Key parameters include pH control (pH 7–8) to avoid hydrolysis of the chloroacetate group and stoichiometric excess of the aldehyde precursor to drive the reaction to completion.
Q. How can spectroscopic techniques (NMR, FTIR) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H NMR : The pyridin-3-yl protons appear as a multiplet at δ 7.2–8.5 ppm, while the methylideneamino group (N=CH) resonates as a singlet near δ 8.1–8.3 ppm. The chloroacetate CH₂ group shows a triplet at δ 4.0–4.5 ppm due to coupling with the adjacent Cl atom .
- FTIR : Stretching vibrations for C=O (chloroacetate) appear at 1740–1720 cm⁻¹, and the C=N (imine) bond is observed at 1630–1600 cm⁻¹. N-H stretches (amine) are detected at 3300–3200 cm⁻¹ .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystal packing and stability of this compound?
Methodological Answer: Single-crystal X-ray diffraction reveals that the compound forms a 2D network via N–H⋯O hydrogen bonds between the amino group and chloroacetate oxygen, with bond lengths of 2.8–3.0 Å. Weak Cl⋯π interactions (3.3–3.5 Å) between the pyridine ring and chloroacetate further stabilize the lattice . Computational modeling (e.g., using CHARMM force fields) can quantify these interactions by calculating binding energies (ΔG ~ -5 to -10 kcal/mol) .
Q. What computational strategies are effective for simulating the solvation dynamics and reactivity of this compound?
Methodological Answer: Molecular dynamics (MD) simulations using NAMD or CHARMM with explicit solvent models (e.g., TIP3P water) can predict solvation free energies and diffusion coefficients. For example:
- Force Field : Use CHARMM36 parameters for pyridine and chloroacetate moieties, validated against experimental solvation data .
- Electrostatics : Particle Mesh Ewald (PME) method for long-range interactions, with a cutoff of 12 Å for non-bonded terms .
- Reactivity : Hybrid QM/MM (e.g., Gaussian/NAMD) to model nucleophilic substitution at the chloroacetate site, revealing activation energies of ~15–20 kcal/mol .
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
Methodological Answer: Contradictions arise from differences in buffer systems (e.g., phosphate vs. acetate). A systematic approach includes:
Kinetic Studies : Monitor degradation via HPLC at pH 2–10. The compound is stable at pH 5–7 (t₁/₂ > 24 hrs) but hydrolyzes rapidly at pH < 3 (t₁/₂ < 1 hr) due to protonation of the imine group .
Isotopic Labeling : Use ¹⁸O-labeled water to confirm hydrolysis pathways via mass spectrometry .
Methodological Challenges
Q. What strategies mitigate side reactions during functionalization of the pyridine ring?
Methodological Answer:
Q. How to design experiments to assess the compound’s bioactivity without commercial assay kits?
Methodological Answer:
- In-house Assays : Synthesize fluorescent probes (e.g., dansyl derivatives) to track binding to target proteins via fluorescence quenching .
- Microscale Thermophoresis (MST) : Measure binding affinities (Kd) by monitoring changes in thermal diffusion of the compound-protein complex .
Data Interpretation
Q. How to distinguish between tautomeric forms of the imine group in solution?
Methodological Answer:
- ¹³C NMR : The keto-enol tautomer equilibrium can be detected via chemical shifts: δ 165–170 ppm for the keto form (C=O) vs. δ 180–185 ppm for the enol form (C–O⁻) .
- DFT Calculations : Compare experimental and computed ¹H NMR shifts to identify the dominant tautomer (e.g., keto form favored in polar solvents) .
Q. What analytical workflows validate the compound’s purity in complex matrices?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
